6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one
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Overview
Description
6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an amino group at the 6th position, two methyl groups at the 1st and 4th positions, and a tetrahydroquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoacetophenone with acetone in the presence of a base, followed by cyclization and reduction steps to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the tetrahydroquinoline core.
Substitution: The amino group and methyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the tetrahydroquinoline core play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar in structure but with a pyrimidine core.
4-Hydroxy-2-quinolones: These compounds share the quinoline core but have different functional groups.
Uniqueness
6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific substitution pattern and the presence of both amino and methyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
6-amino-1,4-dimethyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-7-5-11(14)13(2)10-4-3-8(12)6-9(7)10/h3-4,6-7H,5,12H2,1-2H3 |
InChI Key |
IJMMJXKUTITXRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(C2=C1C=C(C=C2)N)C |
Origin of Product |
United States |
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